(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-fluorophenyl group, and a propanoic acid moiety. The compound is characterized by its (S)-configuration at the chiral center, which is critical for its biological interactions and synthetic applications. It is widely used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to the fluorine atom’s role in enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBNEFIXONNFA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144413 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-88-5 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of β-Enamide Precursor
The α,β-unsaturated enamide precursor is synthesized from 4-fluorophenylacetone. Condensation with a chiral auxiliary (e.g., (R)-tert-butanesulfinamide) yields the sulfinimine intermediate, which undergoes Horner-Wadsworth-Emmons olefination to form the enamide.
Asymmetric Hydrogenation
Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), the enamide undergoes hydrogenation to afford the (S)-β-amino amide with >98% enantiomeric excess (ee). This step leverages the catalyst’s ability to discriminate between prochiral faces, ensuring high stereoselectivity.
Hydrolysis and Boc Protection
The β-amino amide is hydrolyzed under acidic conditions to yield 3-amino-3-(4-fluorophenyl)propanoic acid. Subsequent Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and 4-dimethylaminopyridine (DMAP) provides the target compound in 72% overall yield.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Enamide Formation | (R)-tert-Butanesulfinamide, Ti(OiPr)4 | 85% | N/A |
| Hydrogenation | H₂ (50 psi), Ru-(S)-BINAP, MeOH | 95% | >98% ee |
| Hydrolysis | 6M HCl, reflux, 12 h | 89% | Retention |
| Boc Protection | Boc₂O, DMAP, THF, rt, 6 h | 92% | N/A |
Stereoselective Michael Addition Approach
An alternative route employs asymmetric Michael addition to construct the β-amino acid framework.
Synthesis of α,β-Unsaturated Ester
Ethyl 3-(4-fluorophenyl)acrylate is prepared via Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl malonate under acidic conditions.
Catalytic Asymmetric Addition
Using a cinchona alkaloid-derived organocatalyst (e.g., quinine thiourea), ammonia equivalents (e.g., benzylamine) undergo Michael addition to the α,β-unsaturated ester. This step achieves 90% ee for the (S)-configured product, driven by hydrogen-bonding interactions between the catalyst and substrate.
Functional Group Interconversion
The ester is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by hydrogenolytic removal of the benzyl protecting group. Boc protection under standard conditions furnishes the final compound in 68% overall yield.
Boc Protection Optimization and Stability Studies
The Boc group’s stability under varying conditions is critical for high-yielding synthesis. Key findings include:
- Optimal Protection : Boc anhydride in THF with DMAP (0.1 equiv) at room temperature achieves quantitative protection without racemization.
- Acid Sensitivity : Prolonged exposure to trifluoroacetic acid (TFA) during deprotection causes partial decomposition (15% loss after 24 h).
- Thermal Stability : The Boc-protected intermediate remains stable at temperatures up to 100°C, enabling use in high-temperature reactions.
Fluorophenyl Incorporation Strategies
The 4-fluorophenyl group is introduced early in the synthesis to avoid harsh fluorination conditions. Two primary methods are employed:
Use of Pre-Fluorinated Building Blocks
4-Fluorobenzaldehyde or 4-fluorophenylacetic acid serve as starting materials, ensuring regioselective fluorine placement. These precursors are commercially available and avoid the need for late-stage fluorination.
Electrophilic Fluorination
For analogs requiring alternative fluorination patterns, electrophilic fluorinating agents (e.g., Selectfluor®) are used. However, this method is less common due to competing side reactions and lower yields compared to pre-fluorinated precursors.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 72% | >98% ee | High | Moderate |
| Michael Addition | 68% | 90% ee | Moderate | Low |
The hydrogenation route offers superior stereocontrol and scalability, making it preferable for industrial applications. The Michael addition method, while less efficient, provides flexibility for structural diversification.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogenated benzene derivatives and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly referred to as Boc-phenylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its stability and reactivity in various chemical reactions.
Key Properties:
Synthesis
The synthesis of this compound typically involves the coupling of Boc-protected phenylalanine with appropriate fluorinated reagents. This method allows for the selective introduction of the fluorine atom, enhancing the compound's biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing fluorinated phenylalanine derivatives exhibit enhanced antimicrobial properties. For example, the incorporation of a fluorine atom in the para position of the phenyl ring has been shown to increase the potency against various bacterial strains due to improved lipophilicity and membrane permeability .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes. Research indicates that fluorinated amino acids can significantly affect enzyme kinetics, particularly in serine proteases and phosphatases. The presence of the fluorine atom alters the electronic properties of the compound, enhancing binding affinity and specificity .
Case Studies
-
Antimalarial Activity:
A study focusing on imidazolopiperazines highlighted that derivatives of this compound demonstrated notable activity against Plasmodium falciparum strains. The results indicated a lack of potency shift across multiple strains, suggesting broad-spectrum efficacy . -
Neuroprotective Effects:
Another investigation into neuroprotective agents found that compounds similar to Boc-phenylalanine exhibited protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈FNO₄ |
| CAS Number | 479064-88-5 |
| Molecular Weight | 283.30 g/mol |
| Purity | 98% |
| Antimicrobial Activity | Effective against various strains |
| Enzyme Inhibition | Significant for serine proteases |
| Neuroprotective Effects | Protective against oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the phenyl ring, stereochemistry, or backbone modifications. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Table 1: Substituent-Based Analogs
Key Observations :
- Fluorine vs.
- Positional Effects : Meta-substituted fluorophenyl analogs (e.g., 3-F) show distinct electronic profiles, altering binding affinities in enzyme inhibition assays .
- Functional Group Diversity: The 4-boronophenyl analog enables cross-coupling reactions for further derivatization, a feature absent in the target compound .
Stereochemical Variations
Table 2: Enantiomeric Comparisons
Key Observations :
- The (S)-enantiomer is often selected for drug development due to its compatibility with L-amino acid-based biological systems .
Backbone Modifications
Table 3: Backbone-Modified Analogs
Key Observations :
- Backbone branching (e.g., 4-methylpentanoic acid) introduces steric hindrance, affecting conformational flexibility in peptide chains .
Q & A
Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid?
The compound is typically synthesized via a two-step process:
- Step 1 : (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is reacted with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This yields the Boc-protected ethyl ester intermediate .
- Step 2 : The ester undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. After acidification to pH ~6, the product is isolated via extraction and concentration . Key Considerations : THF/water ensures solubility, while LiOH selectively cleaves the ester without affecting the Boc group.
Q. How is chiral purity ensured during synthesis?
Chiral integrity is maintained by using enantiomerically pure starting materials (e.g., (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride) and avoiding racemization-prone conditions. Et₃N in DCM at RT minimizes side reactions, preserving stereochemistry . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess.
Q. What spectroscopic techniques are used to confirm the structure?
- ¹H NMR : Characteristic signals include the Boc tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.2–7.4 ppm for 4-fluorophenyl), and the carboxylic acid proton (if present) .
- LC-MS : Validates molecular weight ([M+H]⁺ expected at m/z 338.1).
- IR : Confirms carbonyl stretches (Boc C=O at ~1690 cm⁻¹, carboxylic acid C=O at ~1710 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in large-scale synthesis?
- Solvent Choice : THF/water mixtures enhance solubility during hydrolysis but require careful pH control to prevent Boc-group cleavage.
- Temperature : Room temperature (RT) during Boc protection minimizes side reactions, while elevated temperatures in hydrolysis accelerate ester cleavage .
- Purification : Acidification to pH ~6 precipitates the product, avoiding column chromatography. For higher purity, preparative HPLC is recommended .
Q. What are the stability profiles of this compound under varying storage conditions?
- Dry Storage : The Boc group is moisture-sensitive; store under inert gas (N₂/Ar) at –20°C in a desiccator .
- Light Sensitivity : The 4-fluorophenyl moiety may degrade under UV light; use amber vials .
- Long-Term Stability : Periodic NMR or LC-MS checks are advised to detect hydrolysis or decomposition .
Q. How does the fluorophenyl substituent affect reactivity compared to other aryl groups?
The electron-withdrawing fluorine atom increases electrophilicity at the phenyl ring, enhancing participation in conjugation or nucleophilic aromatic substitution. Compared to bromophenyl analogs (e.g., 3-(4-bromophenyl)propanoic acid), the fluorine’s smaller size and lower steric hindrance favor different reaction pathways .
Methodological Challenges and Data Contradictions
Q. Why do synthesis protocols vary in base selection (e.g., Et₃N vs. LiOH)?
- Et₃N : Used in Boc protection to deprotonate the amine without nucleophilic interference .
- LiOH : Preferred for ester hydrolysis due to its strong nucleophilicity in polar aprotic solvents . Contradiction Resolution : Et₃N is unsuitable for hydrolysis due to poor solubility in aqueous systems, while LiOH could deprotect Boc if misused.
Q. What are the limitations of using NMR alone for structural confirmation?
Overlapping signals (e.g., aromatic protons) may obscure regiochemical details. Complementary techniques like ¹³C NMR or 2D-COSY are recommended for unambiguous assignment, especially when differentiating regioisomers or rotamers .
Safety and Handling
Q. What precautions are critical during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
